molecular formula C10H8N2O2 B3215646 8-Methyl-6-nitroquinoline CAS No. 116529-86-3

8-Methyl-6-nitroquinoline

Cat. No.: B3215646
CAS No.: 116529-86-3
M. Wt: 188.18 g/mol
InChI Key: YWPCEVGGEXXTQG-UHFFFAOYSA-N
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Description

8-Methyl-6-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The presence of a nitro group at the 6th position and a methyl group at the 8th position in the quinoline ring structure imparts unique chemical and biological properties to this compound.

Preparation Methods

The synthesis of 8-Methyl-6-nitroquinoline can be achieved through various methods. One common approach involves the nitration of 8-methylquinoline. This reaction typically uses concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce the nitro group at the desired position . Another method involves the Friedländer synthesis, which combines aniline derivatives with ketones in the presence of acidic or basic catalysts to form the quinoline ring . Industrial production methods often employ these synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

8-Methyl-6-nitroquinoline undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, tin(II) chloride, iron powder, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The biological activity of 8-Methyl-6-nitroquinoline is primarily due to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed.

Comparison with Similar Compounds

8-Methyl-6-nitroquinoline can be compared with other quinoline derivatives such as 6-methoxy-8-nitroquinoline and 8-chloro-6-nitroquinoline . These compounds share a similar quinoline backbone but differ in the substituents attached to the ring. The presence of different substituents can significantly alter the chemical and biological properties of these compounds. For example, the methoxy group in 6-methoxy-8-nitroquinoline can enhance its solubility and reactivity compared to this compound .

Properties

IUPAC Name

8-methyl-6-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-9(12(13)14)6-8-3-2-4-11-10(7)8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPCEVGGEXXTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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